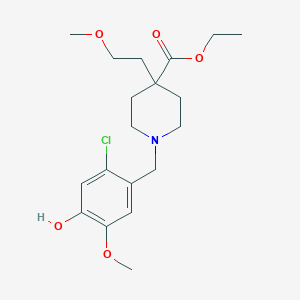![molecular formula C17H22FN3O3 B4253945 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253945.png)
4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone
Übersicht
Beschreibung
4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is a piperazinone derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone have been extensively studied. This compound has been shown to have potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to have neuroprotective effects, making this compound a potential candidate for the development of new drugs for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone. These include:
1. Further studies on the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
2. Development of new drugs based on the structure of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone for the treatment of neurodegenerative diseases.
3. Studies on the potential toxicity of this compound at high doses.
4. Investigation of the effects of this compound on other enzymes and biochemical pathways.
5. Development of new synthesis methods for 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone to improve its accessibility for research purposes.
In conclusion, 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry. This compound has potent inhibitory effects on certain enzymes and has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for neurodegenerative diseases. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone in scientific research are vast. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects, making it a subject of interest for researchers studying neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[(3-fluorophenyl)methyl]-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-5-3-4-13(10-14)12-20-8-6-19-17(23)15(20)11-16(22)21-7-1-2-9-24-21/h3-5,10,15H,1-2,6-9,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDUDDWEYJHESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B4253874.png)
![3-(1H-imidazol-1-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B4253877.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![(2-fluoro-4-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4253891.png)
![N-(3-cyanophenyl)-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B4253907.png)
![4-benzyl-3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253914.png)
![N-benzyl-6-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B4253916.png)
![2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B4253923.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B4253937.png)
![8-[(3-ethylisoxazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4253954.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B4253965.png)
